molecular formula C14H12N4O2 B4504750 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4504750
M. Wt: 268.27 g/mol
InChI Key: DTGPFZODITXLMR-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6-dimethyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide is 268.09602564 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanistic Insights

  • A study by Guleli et al. (2019) developed an efficient method for synthesizing substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives. This process utilized a three-component, one-pot synthesis involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes. Theoretical calculations supported the formation of these products, indicating a robust synthetic pathway for these compounds (Guleli et al., 2019).

Chemical Transformations and Derivatives

  • Research by Sączewski et al. (2014) explored the electronic structure and prototropic tautomerism of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This compound, exhibiting a pKa of 6.9, underwent regioselective alkylation and sulfonylation to produce N1-substituted products. These derivatives were evaluated for their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobials (Sączewski et al., 2014).

Biological Activities and Applications

  • El‐Sayed et al. (2009) investigated new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives for their anti-Hepatitis B Virus (HBV) activity. These derivatives showed moderate to high activities against HBV, underscoring the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral treatments (El‐Sayed et al., 2009).

Antimicrobial and Antioxidant Activities

  • The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines were explored by Abdel-rahman et al. (2002). These compounds were synthesized through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating significant antimicrobial properties (Abdel-rahman et al., 2002).

Antioxidant Properties

  • Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, showcasing remarkable antioxidant activity compared to ascorbic acid. This research highlights the potential of selenolopyridine compounds as potent antioxidants (Zaki et al., 2017).

Properties

IUPAC Name

3,6-dimethyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-7-11(12-9(2)18-20-14(12)16-8)13(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGPFZODITXLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.